molecular formula C12H17N3O3 B2948351 4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034520-61-9

4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2948351
CAS No.: 2034520-61-9
M. Wt: 251.286
InChI Key: IZNXNXIUQPBSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a sophisticated chemical building block designed for advanced pharmaceutical research and drug discovery applications. This compound features a hybrid architecture combining a pyrrolidine scaffold with a critical imidazol-2-one heterocycle, a structure renowned in medicinal chemistry for its diverse biological activities . The imidazole and imidazolone cores are privileged structures in drug design, frequently serving as key pharmacophores in compounds with documented antibacterial, antifungal, anti-inflammatory, and anticancer properties . The molecule's specific structure, incorporating an amide bond linker and a cyclopropylmethoxy ether side chain, suggests potential for targeted biological activity. The amide functional group is a fundamental component of biomolecules and bioactive compounds, and its incorporation, as seen in this reagent, is a standard strategy in the design of enzyme inhibitors and receptor probes . This compound is intended for use as a key intermediate in the synthesis of novel chemical entities, for structure-activity relationship (SAR) studies, and for the exploration of new mechanisms of action in biochemical assays. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this product should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-11(10-5-13-12(17)14-10)15-4-3-9(6-15)18-7-8-1-2-8/h5,8-9H,1-4,6-7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXNXIUQPBSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula is not provided in the search results.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antitumor Activity : Imidazole derivatives have been studied for their ability to inhibit cancer cell growth. For instance, pyrazole derivatives have shown promising results against breast cancer cell lines by inducing apoptosis and enhancing the cytotoxic effects of established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Certain imidazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Phosphodiesterase Inhibition : Some studies have highlighted the potential of imidazole derivatives to act as phosphodiesterase inhibitors, which could be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialDisruption of cell membranes
Phosphodiesterase InhibitionModulation of cAMP levels

Case Study: Antitumor Activity

A study investigated the effects of an imidazole derivative on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. The study also highlighted a synergistic effect when combined with doxorubicin, suggesting potential for enhanced therapeutic efficacy in resistant cancer subtypes .

Case Study: Phosphodiesterase Inhibition

Another study focused on a related imidazole compound that inhibited phosphodiesterase activity, resulting in reduced airway hyperreactivity in an asthmatic mouse model. The compound showed a favorable pharmacokinetic profile, indicating its potential as a new anti-asthmatic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several pharmacologically active molecules:

Compound Core Structure Substituents Biological Activity Key Reference
4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one Imidazolone + pyrrolidine Cyclopropylmethoxy (pyrrolidine C3) Hypothesized: PDE4 inhibition, anti-inflammatory (based on structural analogy)
Roflumilast Benzamide + difluoromethoxy Cyclopropylmethoxy (benzamide C3), difluoromethoxy (C4) PDE4 inhibitor (IC₅₀ = 0.8 nM); anti-inflammatory, COPD treatment
Compound 22 (Eur. J. Org. Chem. 2016) Benzofuran + cyclopropylmethoxy Multiple cyclopropylmethoxy groups on phenyl rings Synthetic intermediate; potential metabolic stability enhancement
1-(4-Fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazol-2(3H)-one Imidazolone + aryl groups 4-Fluorophenyl, 3,4,5-trimethoxyphenyl Anti-cancer activity (colon cancer models)
Dibromidobis[Cu(II)] complex Imidazolone + bromobenzyl Bromobenzyl, pyrimidinyl Structural study; coordination chemistry

Physicochemical Properties

  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, a feature observed in roflumilast and its derivatives .
  • Molecular Weight : Estimated at ~350–400 g/mol, similar to roflumilast (403 g/mol), suggesting suitability for oral bioavailability .

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